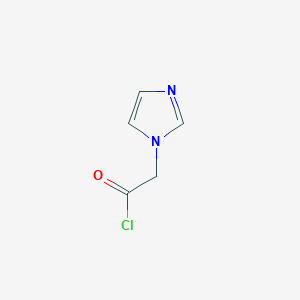

1H-Imidazole-1-acetyl chloride

Vue d'ensemble

Description

1H-Imidazole-1-acetyl chloride, also known as Acetylimidazole, N-Acetylimidazole, 1-Acetylimidazole, or Imidazole, N-acetyl-, is a compound with the formula C5H6N2O . It has a molecular weight of 110.1139 .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in functional molecules used in a variety of applications . The synthesis of substituted imidazoles has been a focus, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 1H-Imidazole-1-acetyl chloride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Chemical Reactions Analysis

The synthesis of imidazoles involves the construction of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Applications De Recherche Scientifique

Zeolite Imidazolate Frameworks (ZIFs)

Zeolite imidazolate frameworks (ZIFs) utilize metal ions and imidazolate linkers, including structures related to 1H-imidazole-1-acetyl chloride. ZIFs have garnered attention for their unique properties and applications in various fields. The synthesis of ZIF materials, including their one-dimensional fibrous forms through electrospinning, highlights the potential of imidazole derivatives in advanced material science. These materials are explored for their abnormal physicochemical properties, contributing to diverse applications such as gas storage, separation processes, and catalysis (S. S. Sankar et al., 2019).

Antimicrobial Activities

Imidazole, a core structure in 1H-imidazole-1-acetyl chloride, is significant in pharmaceutical industries for manufacturing antifungal drugs. Its derivatives, including those structurally related to 1H-imidazole-1-acetyl chloride, are investigated for antimicrobial properties. This includes potential applications in creating new compounds for inhibiting microbial growth, highlighting the importance of synthesizing and exploring more derivatives for broader antimicrobial applications (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazoline and its derivatives, related to the imidazole class, have been recognized as effective corrosion inhibitors. Their structure, including a heterocyclic ring with nitrogen atoms, is essential for adsorption on metal surfaces, preventing corrosion. This application is particularly relevant in the petroleum industry, where these compounds offer a blend of effectiveness, low toxicity, and environmental friendliness. The modification of imidazoline structures, rooted in imidazole chemistry, has been a focus to enhance corrosion inhibition capabilities (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Advanced Material Synthesis

Imidazole derivatives, including 1H-imidazole-1-acetyl chloride, play a crucial role in the synthesis of advanced materials like ZIFs. These materials have applications in hydrogen storage, adsorption, separation, and more, driven by their thermal and chemical stability, large specific surface area, and unique "gate opening" mechanisms. The exploration and synthesis of ZIF-7, a notable material in this domain, exemplify the broader potential of imidazole derivatives in material science and engineering (Tong Xiao & Dingxin Liu, 2019).

Ionic Liquid-Modified Materials

Ionic liquids, often based on imidazolium, a counterpart of imidazole chemistry, have made significant contributions to materials science. They are used to modify materials for solid-phase extraction and separation, showcasing the versatility of imidazole-based compounds. The modification extends to various matrices, including silica, polymers, and monoliths, enhancing properties like selectivity, efficiency, and stability in analytical and separation sciences (L. Vidal, M. Riekkola, & A. Canals, 2012).

Orientations Futures

Mécanisme D'action

Target of Action

1H-Imidazole-1-acetyl chloride, a derivative of imidazole, interacts with a variety of targets. Imidazole is known to interact with several proteins, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These proteins play crucial roles in various biological processes, including metabolism, signal transduction, and cellular homeostasis .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the targets’ functions .

Biochemical Pathways

Imidazole and its derivatives are known to influence a wide range of biochemical pathways due to their interactions with various proteins . These can lead to downstream effects on cellular processes such as metabolism, signal transduction, and gene expression .

Pharmacokinetics

Imidazole and its derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and pharmacokinetics.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propriétés

IUPAC Name |

2-imidazol-1-ylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWSIJGGMOVIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306241 | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-acetyl chloride | |

CAS RN |

160975-66-6 | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160975-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/structure/B3040058.png)

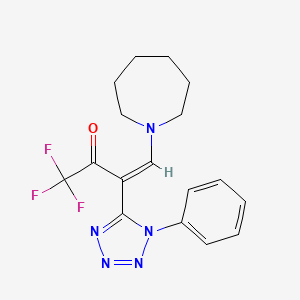

![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)

![(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040064.png)

![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)